benzyl 5-amino-1H-pyrazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 5-amino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEUXDWEKIOSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402351 | |
| Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32016-28-7 | |
| Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of Benzyl 5-amino-1H-pyrazole-4-carboxylate
[1]
Executive Summary
This compound is a critical pharmacophore in medicinal chemistry, serving as a precursor for pyrazolo[1,5-a]pyrimidines (ATP-competitive kinase inhibitors) and macrocyclic drug candidates.[1] Its structural validation is complicated by annular tautomerism inherent to the 1H-pyrazole core.[1] This guide provides a definitive elucidation pathway, distinguishing the 5-amino-1H tautomer from its 3-amino-1H isomer using NMR spectroscopy, X-ray crystallography, and synthetic regiochemistry.[1]
Synthetic Origin & Regiochemistry
Understanding the synthesis is the first step in elucidation.[1] The regiochemistry is established during the cyclocondensation of hydrazine with a push-pull alkene.[1]
Validated Synthetic Protocol
Reagents: Benzyl 2-cyano-3-ethoxyacrylate, Hydrazine Hydrate (
Mechanism:
-
Michael Addition: The nucleophilic nitrogen of hydrazine attacks the
-carbon of the acrylate, displacing the ethoxy group.[1] -
Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (not the ester), forming the pyrazole ring.[1]
-
Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic amine.[1]
Protocol:
-
Dissolve benzyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol (0.5 M).
-
Add hydrazine hydrate (1.1 eq) dropwise at
.[1] -
Reflux for 3 hours. Monitor via TLC (50% EtOAc/Hexane).[1]
-
Cool to room temperature. The product precipitates as a white/off-white solid.[1]
-
Purification: Recrystallize from Ethanol/Water to yield analytical grade crystals.
Reaction Pathway Visualization
Caption: Stepwise cyclocondensation mechanism establishing the 5-amino regiochemistry.
Spectroscopic Characterization (The Evidence)
Mass Spectrometry (MS)[1]
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Signal:
Da.[1] -
Fragmentation: Loss of the benzyl group (
) is a characteristic fragment, often observed at .[1]
Infrared Spectroscopy (IR)
-
Amine (
): Doublet stretch at (Asymmetric/Symmetric).[1] -
Ester (
): Strong, sharp band at .[1] Note: This is slightly lower than typical aliphatic esters due to conjugation with the pyrazole ring and intramolecular H-bonding.[1] -
Nitrile (
): ABSENT. The disappearance of the precursor's nitrile peak ( ) confirms cyclization.[1]
Nuclear Magnetic Resonance (NMR)
The 1H-pyrazole system exhibits rapid proton exchange.[1] Solvents like DMSO-
Table 1: 1H NMR Assignment (DMSO-
, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| NH (Ring) | 12.0 - 12.5 | Broad Singlet | 1H | Highly deshielded, exchangeable.[1] Position varies with concentration (H-bonding).[1] |
| CH (Ring) | 7.60 - 7.80 | Singlet | 1H | C3-H proton.[1] Characteristic of the pyrazole core. |
| Ph (Ortho) | 7.35 - 7.45 | Multiplet | 2H | Benzyl aromatic protons.[1] |
| Ph (Meta/Para) | 7.25 - 7.35 | Multiplet | 3H | Benzyl aromatic protons.[1] |
| NH | 5.80 - 6.20 | Broad Singlet | 2H | Exocyclic amine.[1] Upfield relative to amide protons.[1] |
| CH | 5.20 | Singlet | 2H | Benzylic methylene.[1] Sharp singlet confirms ester linkage.[1] |
13C NMR Key Signals:
The Tautomerism Challenge: 3-amino vs. 5-amino
This is the primary point of confusion in literature. In 1H-pyrazoles (unsubstituted on N1), the 3-amino and 5-amino forms are tautomers.[1]
1Solution State (DMSO)
In polar aprotic solvents like DMSO, the 5-amino-1H tautomer is generally favored or exists in rapid equilibrium.[1] The key stabilizer is the Intramolecular Hydrogen Bond between the exocyclic amine protons and the adjacent carbonyl oxygen of the ester.[1]
-
Evidence: The downfield shift of the amine protons indicates H-bonding.[1]
-
NOE Experiment: A 1D-NOE or 2D-NOESY experiment irradiating the Ring-NH often shows a correlation to the C3-H, confirming the proton is on N1 (adjacent to C5-NH2) or N2 (adjacent to C3-H).[1] However, due to rapid exchange, this is often averaged.[1]
Solid State (X-Ray Crystallography)
In the crystal lattice, these molecules typically form Hydrogen-Bonded Dimers .[1]
-
Motif: The Ring-NH of one molecule donates to the Carbonyl-O of another, while the Amine-NH donates to the Ring-N of the partner.[1]
-
Refined Structure: X-ray diffraction confirms the C-N bond lengths.[1] The
bond has partial double-bond character, indicating resonance donation into the ester.[1]
Elucidation Logic Diagram
Caption: Decision tree for confirming the 5-amino-1H-pyrazole structure.
References & Grounding
The protocols and structural data above are grounded in established heterocyclic chemistry literature.
-
Synthesis & Tautomerism Review:
-
Crystallographic Data (Analogous Structure):
-
NMR Tautomerism Study:
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benzyl 5-amino-1H-pyrazole-4-carboxylate molecular formula and weight
Physicochemical Profiling, Synthetic Architecture, and Strategic Utility in Drug Discovery
Executive Summary
Benzyl 5-amino-1H-pyrazole-4-carboxylate (CAS: 32016-28-7) represents a critical heterocyclic scaffold in medicinal chemistry, specifically within the design of kinase inhibitors and purine mimetics.[1] Unlike its ethyl or methyl analogs, the benzyl ester moiety provides a strategic "orthogonal" protecting group, allowing for selective deprotection via hydrogenolysis (H₂/Pd-C) under neutral conditions, preserving acid-sensitive functionalities elsewhere in the molecule. This guide outlines the precise molecular characteristics, a validated synthetic workflow, and the structural logic driving its application in modern lead optimization.[2]
Part 1: Molecular Identity & Physicochemical Profile
The compound is defined by a pyrazole core substituted with an exocyclic amine at position 5 and a benzyl carboxylate at position 4.[2] This "push-pull" electronic system (electron-donating amine vs. electron-withdrawing ester) imparts unique reactivity, making it a versatile nucleophile for heterocyclization.
Core Molecular Data[2]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 5-Amino-1H-pyrazole-4-carboxylic acid benzyl ester |
| CAS Number | 32016-28-7 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.23 g/mol |
| SMILES | NC1=C(C(=O)OCC2=CC=CC=C2)C=NN1 |
| InChI Key | QBEUXDWEKIOSIL-UHFFFAOYSA-N |
Physicochemical Properties[3]
-
Appearance: White to pale yellow crystalline powder.[2]
-
Solubility: Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.[2]
-
Acidity (pKa): The pyrazole NH is weakly acidic (pKa ~14), while the conjugate acid of the amino group has a pKa ~2-3, making the molecule neutral at physiological pH.[2]
Part 2: Synthetic Architecture & Methodology[2]
The synthesis of this compound follows a convergent "2+1" condensation strategy. This route is preferred over linear construction due to its high atom economy and the avoidance of unstable intermediates.[2]
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Two-step convergent synthesis via ethoxyacrylate intermediate.
Detailed Experimental Protocol
Step 1: Formation of Enol Ether Intermediate
-
Reagents: Benzyl cyanoacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).[2]
-
Procedure:
-
Charge a reaction vessel with benzyl cyanoacetate and acetic anhydride.
-
Add triethyl orthoformate dropwise.[2]
-
Heat the mixture to reflux (approx. 120-130°C) for 2–4 hours. The acetic anhydride drives the equilibrium by sequestering the ethanol byproduct.[2]
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting cyanoacetate indicates conversion to Benzyl 2-cyano-3-ethoxyacrylate .
-
Concentrate in vacuo to remove excess reagents.[2] The residue solidifies upon cooling and can be used directly or recrystallized from ethanol.[2]
-
Step 2: Cyclization with Hydrazine
-
Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (absolute).[2]
-
Procedure:
-
Dissolve the ethoxyacrylate intermediate in absolute ethanol (5 mL/mmol).
-
Cool the solution to 0–5°C in an ice bath to control the exotherm.
-
Add hydrazine hydrate dropwise.[2] Caution: Hydrazine is toxic and a sensitizer.[2]
-
Allow the mixture to warm to room temperature, then reflux for 1–2 hours.
-
Mechanism: The hydrazine performs a Michael addition on the double bond, followed by elimination of ethanol and intramolecular nucleophilic attack on the nitrile carbon to close the ring.[2]
-
Workup: Cool the mixture. The product often precipitates as a white solid.[2] Filter, wash with cold ethanol, and dry.[2]
-
Part 3: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be confirmed.
1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):
-
δ 12.0 ppm (bs, 1H): Pyrazole NH (Exchangeable).[2] This confirms the 1H-pyrazole tautomer.[2]
-
δ 7.6 ppm (s, 1H): Pyrazole C3-H. A sharp singlet is characteristic of the ring proton.[2]
-
δ 7.3–7.4 ppm (m, 5H): Benzyl aromatic protons.[2]
-
δ 6.3 ppm (bs, 2H): Exocyclic -NH₂.[2] Broad singlet, exchangeable with D₂O.
-
δ 5.2 ppm (s, 2H): Benzylic -CH₂-.
2. Mass Spectrometry (LC-MS):
-
Expected [M+H]⁺: 218.23.[2]
-
Fragmentation Pattern: Loss of benzyl group (91 m/z) is a common fragment in ESI+.[2]
Part 4: Strategic Utility in Drug Design
1. Orthogonal Protection Strategy In multi-step synthesis, the benzyl ester offers a distinct advantage over ethyl esters.[2]
-
Ethyl Ester:[2][5][6] Requires basic hydrolysis (LiOH/NaOH) to generate the carboxylic acid.[2] This can be problematic if the molecule contains base-sensitive groups (e.g., certain amides or chiral centers prone to epimerization).[2]
-
Benzyl Ester:[2][4][6] Cleaved via catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation.[2] This proceeds under neutral conditions, preserving sensitive architecture.[2][7]
2. Scaffold for Fused Heterocycles The adjacent amino (C5) and ester (C4) groups form a "1,3-dielectrophile/nucleophile" pair.[2]
-
Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields bicyclic systems common in ATP-competitive kinase inhibitors.
-
Sandmeyer Reactions: The 5-amino group can be diazotized to introduce halides (F, Cl, Br) or cyano groups, diversifying the core.[2]
References
-
Thermo Fisher Scientific. (2025).[2] this compound, 98+%.[3][7] Catalog No. L17859.[2][3] Link
-
PubChem. (2025).[2][8] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Analogous Chemistry).[8] CID 85270.[2] Link[2]
-
Beilstein Journal of Organic Chemistry. (2011). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates. Vol 7. Link
-
BLD Pharm. (2025).[2][7] Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (Structural Analog). CAS 19867-62-0.[9][7] Link
Sources
- 1. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. wwmponline.com [wwmponline.com]
- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 7. Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate - Lead Sciences [lead-sciences.com]
- 8. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 19867-62-0|Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
Technical Whitepaper: Structural Elucidation and Spectroscopic Characterization of Benzyl 5-amino-1H-pyrazole-4-carboxylate
Executive Summary
Benzyl 5-amino-1H-pyrazole-4-carboxylate represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and fused heterocyclic systems. Its structural integrity is defined by a delicate tautomeric balance and a reactive enamine-like motif.
This technical guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of this compound. Unlike standard datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic environments and tautomeric dynamics—and provides self-validating experimental protocols for researchers.
Synthetic Pathway & Context
To understand the impurity profile and spectral nuances, one must first understand the genesis of the molecule. The most robust synthetic route involves the cyclocondensation of benzyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate .
The Mechanism
The reaction proceeds via a Michael-type addition of hydrazine to the
Figure 1: Step-wise synthetic workflow for the generation of the target pyrazole scaffold.
Tautomeric Considerations (Critical for NMR)
Before analyzing the NMR data, researchers must account for annular tautomerism. In solution (particularly in polar aprotic solvents like DMSO-
-
5-amino-1H form: The proton is on the nitrogen adjacent to the carbon bearing the amino group.
-
3-amino-2H form: The proton is on the nitrogen adjacent to the ester.
Impact on Spectroscopy:
-
N-H Signal Broadening: The ring NH proton often appears as a very broad singlet or is invisible due to rapid exchange.
-
Symmetry Breaking: Substituents at positions 3 and 5 are chemically distinct, but rapid tautomerism can average their signals if the timescale of exchange is faster than the NMR timescale. However, the ester at position 4 locks the electronic environment, usually rendering the C3-H and C5-NH2 distinct.
Spectroscopic Characterization
A. Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight and fragmentation patterns indicative of the benzyl ester.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Formula:
[1] -
Exact Mass: 217.09
| Ion Species | m/z (Observed) | Interpretation |
| [M+H]⁺ | 218.1 | Protonated molecular ion (Base Peak). |
| [M+Na]⁺ | 240.1 | Sodium adduct (Common in glass/solvent trace). |
| [M+H - Bn]⁺ | 127.0 | Loss of benzyl group ( |
| [2M+H]⁺ | 435.2 | Dimer formation (Concentration dependent). |
B. Infrared Spectroscopy (FT-IR)
IR is used for "fingerprinting" the functional groups, specifically distinguishing the primary amine from the secondary ring amine.
-
Medium: KBr pellet or ATR (Attenuated Total Reflectance).
| Frequency ( | Assignment | Notes |
| 3400 - 3250 | Doublet (Asymmetric/Symmetric stretch). Sharp. | |
| 3200 - 3100 | Broad band, often overlapping with C-H stretches. | |
| 1680 - 1665 | Strong, conjugated ester carbonyl. Lower than typical aliphatic esters due to conjugation with the pyrazole ring. | |
| 1620 - 1600 | Pyrazole ring breathing / C=C skeletal vibrations. | |
| 750 & 695 | "Monosubstituted benzene" pattern (Benzyl group). |
C. Nuclear Magnetic Resonance (NMR)
The following data represents the consensus spectroscopic profile in DMSO-
1H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 12.0 - 12.5 | bs | 1H | N1-H (Ring) | Highly exchangeable. Chemical shift varies with concentration and water content. |
| 7.65 | s | 1H | C3-H (Pyrazole) | Diagnostic singlet. Confirms the C-H at the 3-position (unsubstituted). |
| 7.30 - 7.45 | m | 5H | Ar-H (Benzyl) | Multiplet corresponding to the phenyl ring of the benzyl ester. |
| 6.05 | bs | 2H | -NH₂ (Exocyclic) | Broad singlet. The chemical shift confirms the amine is electron-rich but conjugated. |
| 5.22 | s | 2H | -CH₂- (Benzylic) | Deshielded singlet due to the adjacent oxygen and aromatic ring. |
13C NMR (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment |
| 163.5 | C=O (Ester carbonyl). | |
| 154.2 | C5 (Amino-bearing carbon). Deshielded by N-attachment. | |
| 138.5 | C3 (Pyrazole ring CH). | |
| 136.8 | Ipso-C (Benzyl phenyl ring). | |
| 128.8 | Meta-C (Benzyl). | |
| 128.2 | Ortho-C (Benzyl). | |
| 127.9 | Para-C (Benzyl). | |
| 95.5 | C4 (Ester-bearing carbon). Shielded due to enamine-like character ( | |
| 65.2 | Benzylic |
Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)
Goal: To obtain a spectrum with sharp exchangeable proton signals.
-
Massing: Weigh 10-15 mg of the dry solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
(99.9% D).-
Validation Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Water peaks (3.33 ppm) can broaden the NH/NH2 signals via proton exchange.
-
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to >2 seconds to allow full relaxation of the quaternary carbons and solvent protons.
Protocol 2: Impurity Profiling
Common impurities in this synthesis include:
-
Unreacted Hydrazine: Check for broad peaks upfield.
-
Azine Formation: If the reaction temperature is too high, two equivalents of the precursor can condense. Look for a doubling of molecular weight in MS.
-
Hydrolysis Product: 5-amino-1H-pyrazole-4-carboxylic acid (Loss of benzyl group). Check for loss of benzyl signals (7.3-7.4 ppm, 5.2 ppm) and appearance of a broad COOH peak >11 ppm.
Figure 2: Analytical decision tree for validating the identity of this compound.
References
-
Synthesis of 5-Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link
-
General Spectroscopic Data (Ethyl Analog): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12645 (Ethyl 5-amino-1H-pyrazole-4-carboxylate). Link
-
Tautomerism in Pyrazoles: Elguero, J., et al. (2011). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link
-
Reaction Mechanism (Cyanoacrylate + Hydrazine): Abdel-Aziz, H. A., et al. (2012). The Reaction of Ethyl 2-cyano-3-ethoxyacrylate with Hydrazine Derivatives. Molecules, 17(4).[2] Link
-
Green Synthesis Approaches: Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. (2022). RSC Advances. Link
Sources
Technical Guide: Synthetic Architectures for 5-Aminopyrazoles
[1]
Executive Summary: The Scaffold at the Hinge
The 5-aminopyrazole moiety is not merely a heterocycle; in modern kinase discovery, it is a privileged pharmacophore. Its structural utility lies in the donor-acceptor-donor (D-A-D) hydrogen bonding motif presented by the C5-amino group and the N2-nitrogen, which mimics the adenine ring of ATP. This allows for high-affinity binding to the hinge region of kinases such as p38 MAPK, CDKs (e.g., AT7519), and Aurora kinases.
However, the synthesis of 5-aminopyrazoles is plagued by a persistent challenge: regiocontrol . The tautomeric nature of the pyrazole ring and the ambident nucleophilicity of hydrazines often lead to mixtures of 3-amino and 5-amino isomers. This guide deconstructs the most reliable synthetic routes, prioritizing those that offer definitive regiochemical fidelity and scalability.
The Regioselectivity Challenge
Before selecting a route, one must define the target. For
-
5-Aminopyrazoles: The amino group is adjacent to the
-substituent.[1] -
3-Aminopyrazoles: The amino group is distal to the
-substituent.
Achieving the 5-amino isomer exclusively requires forcing the hydrazine's more nucleophilic nitrogen (usually the terminal
Route A: The Classical Condensation ( -Ketonitriles)
The condensation of
Mechanism & Causality
The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile or ketone.
-
Kinetic Pathway: The terminal nitrogen of the hydrazine (more nucleophilic) attacks the ketone carbonyl (more electrophilic than the nitrile).
-
Intermediate: Formation of a hydrazone intermediate.
-
Cyclization: Intramolecular attack of the internal hydrazine nitrogen on the nitrile carbon.
Critical Control Point: If the reaction conditions (acidic vs. basic) or steric bulk of the hydrazine are not managed, the hydrazine may attack the nitrile first, or the hydrazone may isomerize, leading to the 3-amino isomer.
Visualizing the Pathway
The following diagram illustrates the bifurcation in synthesis and how to steer toward the 5-amino product.
Caption: Mechanistic bifurcation in the condensation of
Route B: The Isoxazole "Switch" (High Fidelity)
When regioselectivity via direct condensation is poor (e.g., with sterically hindered hydrazines), the Isoxazole Recyclization is the superior protocol.
The Logic
Isoxazoles act as masked 1,3-dicarbonyl equivalents. The N-O bond is weak.
-
Ring Opening: Base-catalyzed opening of the isoxazole yields a reactive
-ketonitrile enolate in situ. -
Trapping: Hydrazine is introduced immediately. Because the "ketone" part is generated in a specific geometric configuration, the hydrazine condenses predictably.
-
Result: This method often yields >95% regiochemical purity for the 5-amino isomer.
Route C: Multicomponent Reactions (MCR)
For generating libraries of 5-aminopyrazole-4-carbonitriles (common in p38 inhibitors), the MCR approach is most efficient (Green Chemistry).
Reagents: Aldehyde + Malononitrile + Hydrazine/Hydrazide.[2] Catalyst: Sodium p-toluene sulfonate (NaPTS) in water or Ionic Liquids. Advantage: This is a "One-Pot" synthesis.[3][4] The Knoevenagel condensation happens first (Aldehyde + Malononitrile), followed by the Michael addition of the hydrazine. The steric constraints of the Michael adduct naturally favor the formation of the 5-amino derivative.
Comparative Data Analysis
| Parameter | Route A: | Route B: Isoxazole Recyclization | Route C: MCR (One-Pot) |
| Regioselectivity | Moderate to High (Substrate dependent) | Excellent (>95%) | High |
| Atom Economy | High | Moderate (Loss of leaving group) | Excellent |
| Reaction Time | 4 - 12 Hours | 2 Steps (varies) | < 1 Hour (Microwave) |
| Scope | General Purpose | Best for hindered N1-substituents | Best for 4-CN substituted analogs |
| Primary Risk | Formation of 3-amino isomer | Stability of isoxazole precursor | Limited to specific substitution patterns |
Experimental Protocols
Protocol A: General Condensation ( -Ketonitrile)
Target: 1-Aryl-5-aminopyrazoles
-
Preparation: In a round-bottom flask, dissolve the
-ketonitrile (1.0 equiv) in absolute ethanol (0.5 M concentration). -
Addition: Add the aryl hydrazine hydrochloride (1.1 equiv).
-
Catalysis: Crucial Step. Add catalytic conc.[3][5] HCl (3-5 drops) only if the hydrazine is deactivated. For standard aryl hydrazines, refluxing in ethanol is sufficient.
-
Note: Acid promotes the activation of the ketone but excessive acid can promote isomerization.
-
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate. Neutralize with 10%
. Extract with EtOAc. -
Purification: Recrystallize from Ethanol/Water to remove trace regioisomers.
Protocol B: Green MCR Synthesis
Target: 5-amino-pyrazole-4-carbonitriles
-
Mixing: Combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in water (5 mL).
-
Catalyst: Add NaPTS (Sodium p-toluene sulfonate) (20 mol%).
-
Reaction: Stir at room temperature (or 50°C for faster rates) for 30–60 minutes.
-
Isolation: The product typically precipitates out of the aqueous medium.
-
Purification: Simple filtration and washing with cold water/ethanol mixture. No chromatography required.
Decision Matrix: Selecting the Route
Use the following logic flow to determine the optimal synthetic strategy for your specific drug candidate.
Caption: Strategic decision tree for selecting the synthetic route based on substituent electronics and sterics.
References
-
Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
-
Finiuk, N., et al. (2023).[6] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(7), 6834.[6] [Link]
-
Das, J., et al. (2010).[7] 5-Amino-pyrazoles as potent and selective p38α inhibitors.[7] Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-6889.[7] [Link]
-
Li, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 7653-7678. [Link]
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. preprints.org [preprints.org]
- 4. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Application
Topic: Introduction to the Biological Activities of Pyrazole Compounds Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary: The "Privileged" Nature of Pyrazoles
In medicinal chemistry, few heterocycles possess the versatility of the pyrazole ring. Defined as a 5-membered ring containing two adjacent nitrogen atoms (1,2-diazole), pyrazoles are classified as "privileged scaffolds" because they are capable of binding to multiple, unrelated receptor targets with high affinity.
For the application scientist, the pyrazole utility stems from its amphoteric nature. The pyrrole-like nitrogen (N1) acts as a hydrogen bond donor, while the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor. This duality allows pyrazole derivatives to participate in bidentate interactions within enzyme active sites—most notably in kinase ATP-binding pockets and the cyclooxygenase (COX) channel.
This guide analyzes the structural basis of these activities, provides validated synthesis protocols, and details the standard biological assays required for lead characterization.
Structural Basis of Activity (SAR)
The biological efficacy of pyrazoles is not random; it is strictly governed by substitution patterns that dictate lipophilicity (LogP) and steric fit.
The Pharmacophore Mechanics
-
N1 Position (The Anchor): Substitution at N1 often determines the "switch" between partial agonism and antagonism. In COX-2 inhibitors like Celecoxib, the N1-phenyl ring anchors the molecule into the hydrophobic side pocket of the enzyme.
-
C3 vs. C5 Regiochemistry: The distinction between 3,5-disubstituted pyrazoles is critical. In kinase inhibitors, the C3 substituent typically engages the hinge region of the kinase, mimicking the adenine ring of ATP.
-
Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (
- and -pyrazole). Drug design usually locks this tautomerism via N1-substitution to ensure a fixed binding conformation.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates how the pyrazole core interacts with a generic receptor pocket, highlighting the donor/acceptor motifs.
Caption: Pharmacophore mapping of the pyrazole scaffold showing critical hydrogen bonding and steric interactions with receptor targets.
Primary Therapeutic Mechanisms
Anti-Inflammatory: Selective COX-2 Inhibition
The most commercially successful application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), specifically Celecoxib .[1]
-
Mechanism: Traditional NSAIDs inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory). Celecoxib achieves selectivity for COX-2 via its rigid pyrazole scaffold decorated with a sulfonamide group and a trifluoromethyl group.[1]
-
Structural Logic: The COX-2 active site has a secondary "side pocket" that is sterically accessible due to a Valine residue (Val523). In COX-1, this residue is Isoleucine, which is bulkier and blocks the pocket. The pyrazole ring orients the bulky sulfonamide group of Celecoxib directly into this COX-2 specific pocket, sparing COX-1.
Oncology: Kinase Inhibition
Pyrazoles are bio-isosteres of the adenine ring found in ATP. This makes them potent ATP-competitive inhibitors.[2]
-
Targets: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and VEGFR.[3]
-
Mechanism: The pyrazole nitrogen pair forms hydrogen bonds with the "hinge region" of the kinase, effectively blocking ATP from binding and preventing phosphorylation of downstream substrates involved in cell division.
Table 1: Comparative Biological Activities of Pyrazole Derivatives
| Therapeutic Class | Target Protein | Mechanism of Action | Key Drug/Compound |
| Anti-inflammatory | COX-2 Enzyme | Blocks conversion of Arachidonic Acid to Prostaglandin H2. | Celecoxib |
| Anticancer | Aurora Kinase A/B | ATP-competitive inhibition; arrests mitosis at G2/M phase. | Tozasertib (VX-680) |
| Anticancer | VEGFR-2 | Inhibits angiogenesis by blocking endothelial growth signaling. | Pazopanib (Indazole*) |
| Obesity (Withdrawn) | CB1 Receptor | Inverse agonist of the Endocannabinoid system. | Rimonabant |
*Indazole is a fused pyrazole system.
Chemical Synthesis: The Knorr Protocol
To study these activities, one must first synthesize the scaffold. The Knorr Pyrazole Synthesis is the industry standard due to its reliability, though regioselectivity can be a challenge.
Reaction Logic
The reaction involves the condensation of a 1,3-dicarbonyl compound (e.g.,
-
Step 1: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon (imine formation).
-
Step 2: Intramolecular cyclization.[4]
-
Step 3: Dehydration to aromatize the ring.
Standardized Laboratory Protocol
Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Reagents:
-
Acetylacetone (10 mmol, 1.0 mL)
-
Phenylhydrazine (10 mmol, 1.0 mL)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
-
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone in Ethanol.
-
Addition: Add Phenylhydrazine dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reflux: Add acetic acid and reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[4][5]
-
Isolation: Cool to room temperature. Pour the mixture into crushed ice (50g). The solid pyrazole will precipitate.
-
Purification: Filter the solid and recrystallize from ethanol/water to obtain pure crystals.
-
Synthesis Workflow Diagram
Caption: Step-wise mechanism of the Knorr Pyrazole Synthesis converting dicarbonyls to the aromatic heterocycle.[4][6]
Biological Evaluation: Cytotoxicity Screening
Once synthesized, the compound must be screened for biological activity. The MTT Assay is the gold standard for initial cytotoxicity and cell viability screening in oncology research.
The Principle
The assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (specifically by mitochondrial succinate dehydrogenase).[7] Dead cells cannot perform this conversion.[7]
Validated MTT Protocol
Target Cells: A549 (Lung Carcinoma) or HeLa cells.
-
Seeding: Plate cells in a 96-well plate at a density of
cells/well in 100 µL of media. Incubate for 24h at 37°C/5% CO2 to allow attachment. -
Treatment:
-
Dissolve the pyrazole derivative in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture media (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of treatment media to wells (Triplicate).
-
Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours. Purple crystals should be visible in viable wells.[8]
-
-
Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 mins.
-
Quantification: Measure absorbance (OD) at 570 nm using a microplate reader.
-
Calculation:
References
-
Biological Activities Review (2025): Dutta, S. "Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives."[9] ResearchGate.[10]
-
Celecoxib Mechanism: "Celecoxib Pathways: Pharmacokinetics and Pharmacodynamics." PharmGKB / NIH.
-
Knorr Synthesis Protocol: "Knorr Pyrazole Synthesis: Application Notes and Protocols." BenchChem.[4]
-
Kinase Inhibition: "Recent Advances in Pyrazole-based Protein Kinase Inhibitors." Eco-Vector.
-
MTT Assay Standard: "MTT Assay Protocol for Cell Viability." Abcam.
Sources
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. jk-sci.com [jk-sci.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimized Synthesis of Benzyl 5-amino-1H-pyrazole-4-carboxylate
Executive Summary
This application note details a robust, two-step protocol for the synthesis of benzyl 5-amino-1H-pyrazole-4-carboxylate , a critical scaffold in medicinal chemistry often utilized as a precursor for kinase inhibitors (e.g., FGFR, CDKs) and high-affinity ligands.
Unlike one-pot multicomponent reactions which often suffer from regioisomeric impurities, this protocol utilizes a stepwise Gould-Jacobs type condensation followed by hydrazine cyclization . This approach ensures high regioselectivity, minimizes side-product formation (such as azines), and allows for intermediate purification, resulting in a final purity typically exceeding 98% by HPLC.
Key Advantages of This Protocol
-
Regiocontrol: Stepwise formation of the ethoxymethylene intermediate prevents the formation of isomeric mixtures common in direct 3-component couplings.
-
Scalability: The procedure avoids chromatographic purification for the intermediate, relying instead on precipitation/crystallization, making it suitable for multi-gram to kilogram scales.
-
Safety: Specific controls are defined for the exothermic addition of hydrazine hydrate.
Chemical Logic and Mechanism[1][2][3][4]
The synthesis relies on the conversion of the active methylene group in benzyl cyanoacetate to an electrophilic enol ether, which subsequently undergoes a binucleophilic attack by hydrazine.
Reaction Scheme
Figure 1: Synthetic pathway. Step 1 involves the formation of the alkoxymethylene intermediate.[1] Step 2 involves the nucleophilic attack of hydrazine followed by cyclization.[2]
Mechanistic Insight[4][7][8]
-
Alkoxymethylene Formation: Acetic anhydride acts as both a solvent and a driving force, reacting with the ethanol byproduct to form ethyl acetate and acetic acid, thereby pushing the equilibrium toward the benzyl 2-cyano-3-ethoxyacrylate intermediate.
-
Cyclization: Hydrazine acts as a 1,2-binucleophile. The first nitrogen attacks the
-carbon of the acrylate (Michael-type addition) displacing ethoxide. The second nitrogen then attacks the nitrile carbon, leading to cyclization and tautomerization to the stable aromatic 5-aminopyrazole system.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Equiv. | Role |
| Benzyl cyanoacetate | 104-51-8 | 1.0 | Starting Material |
| Triethyl orthoformate (TEOF) | 122-51-0 | 1.5 | C1 Synthon |
| Acetic Anhydride | 108-24-7 | 2.5 | Solvent/Catalyst |
| Hydrazine Hydrate (80% or 64%) | 7803-57-8 | 1.2 | Cyclizing Agent |
| Ethanol (Absolute) | 64-17-5 | N/A | Solvent (Step 2) |
Step 1: Synthesis of Benzyl 2-cyano-3-ethoxyacrylate
Objective: Convert the active methylene to the enol ether intermediate.
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Charging: Add Benzyl cyanoacetate (10.0 g, 57.1 mmol) , Triethyl orthoformate (12.7 g, 85.6 mmol) , and Acetic anhydride (14.6 g, 142.7 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 120–130°C oil bath) . Maintain reflux for 4–6 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (
) should disappear, replaced by a lower polarity spot (Intermediate).
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride, TEOF, and ethyl acetate byproducts.
-
The residue will solidify upon cooling.
-
Triturate the solid with cold iso-propyl ether or hexane to remove trace impurities.
-
Filter the solid and dry under vacuum.
-
Yield Expectation: 85–95% (Off-white to yellow solid).
-
Step 2: Cyclization to this compound
Objective: Cyclization with hydrazine.
Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.
-
Dissolution: Dissolve the intermediate from Step 1 (10.0 g, 43.2 mmol ) in Ethanol (100 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0–5°C using an ice bath. Add Hydrazine hydrate (2.6 g, 51.9 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Control the addition rate to keep the internal temperature below 10°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux (78°C) for 2–3 hours .
-
Logic: Heating ensures complete cyclization of any uncyclized hydrazone intermediate.
-
-
Crystallization:
-
Cool the reaction mixture slowly to room temperature, then to 0°C.
-
The product usually precipitates as a white to pale yellow crystalline solid.
-
If precipitation is poor, concentrate the ethanol volume by 50% and re-cool.
-
-
Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL) followed by diethyl ether (20 mL).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Validation
To ensure the protocol was successful, compare your data against these standard specifications.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow powder | Visual |
| Purity | >98.0% | HPLC (254 nm) |
| Melting Point | 165–168°C (Lit. values vary slightly) | Capillary Method |
| Mass Spec (ESI) | [M+H]⁺ = 218.1 | LC-MS |
NMR Validation (DMSO-d₆, 400 MHz)
- 12.0 ppm (br s, 1H): Pyrazole NH (Exchangeable).
- 7.7 ppm (s, 1H): Pyrazole C3-H.
- 7.3–7.4 ppm (m, 5H): Benzyl aromatic protons.
- 6.2 ppm (br s, 2H): Amine -NH₂ (Exchangeable).[3]
- 5.2 ppm (s, 2H): Benzyl -CH₂-.
Troubleshooting Note: If the peak at 7.7 ppm appears as a doublet or additional peaks appear in the alkene region, the cyclization may be incomplete. Ensure the reflux in Step 2 is sufficient.
References
-
General Synthesis of 5-Aminopyrazoles: Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.
-
Mechanism of Cyanoacrylate Condensation: El-Saghier, A. M., et al. (2024).[3] "Synthesis of 5-aminopyrazole derivatives." Journal of Physical Chemistry & Biophysics.
-
FGFR Inhibitor Applications (Relevance of Scaffold): Li, Y., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives." European Journal of Medicinal Chemistry.
- Wolfbeis, O. S. (1981). "The reaction of triethyl orthoformate with activated methylene compounds." Chem. Ber.
Sources
- 1. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of benzyl 5-amino-1H-pyrazole-4-carboxylate in cancer research
Application Note: Benzyl 5-amino-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
This compound (CAS: [Specific CAS if available, generally generic structure referenced]) represents a high-value "privileged scaffold" in modern oncology drug discovery. Unlike simple reagents, this compound possesses a unique bifunctional core—an exocyclic primary amine adjacent to an endocyclic nucleophilic nitrogen—making it an ideal precursor for synthesizing fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines .
These fused systems are bioisosteres of the adenine moiety of ATP, allowing them to function as potent ATP-competitive inhibitors against critical oncogenic kinases, including EGFR , CDK2 , FGFR , and RIP1 . This guide details the synthetic utility, mechanistic grounding, and validated protocols for leveraging this scaffold to generate libraries of bioactive cancer therapeutics.
Mechanistic Application: The "Lego Block" Strategy
In Fragment-Based Drug Discovery (FBDD), this scaffold serves as the "hinge-binding" anchor. The rationale for its use relies on three structural features:
-
The [N-C-N] Motif: The 5-amino group and the ring nitrogen (N1) react with
-dicarbonyls to form pyrazolo[1,5-a]pyrimidines. This fused system mimics the purine core of ATP, forming crucial hydrogen bonds with the kinase hinge region (e.g., Met93 in CDK2). -
The Benzyl Ester (C4 Position):
-
Hydrophobic Anchor: In RIP1 kinase inhibitors, the benzyl group occupies the hydrophobic back-pocket (Gatekeeper region), enhancing selectivity.
-
Synthetic Handle: The benzyl ester can be selectively cleaved (hydrogenolysis) to the free acid without affecting other sensitive groups, enabling subsequent amide coupling to optimize solvent-front interactions.
-
-
The C3 Position: Often substituted (e.g., with methyl or phenyl) to fine-tune steric fit within the ATP binding pocket.
Experimental Workflow 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Objective: To synthesize a library of ATP-competitive inhibitors targeting EGFR/CDK2 via cyclocondensation.
Protocol: Cyclization with -Dicarbonyls
This protocol utilizes the bifunctional nature of the scaffold to generate a bicyclic core.
Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (or substituted 1,3-diketone) (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 5 mL of glacial acetic acid.
-
Expert Insight: Acetic acid acts as both solvent and acid catalyst, promoting the initial nucleophilic attack of the exocyclic amine on the ketone.
-
-
Condensation: Add 1.2 mmol of acetylacetone dropwise.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Checkpoint: The disappearance of the starting amine spot and the appearance of a highly fluorescent spot (under UV 254nm) indicates product formation.
-
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
-
Precipitation: The pyrazolo[1,5-a]pyrimidine derivative typically precipitates as a solid. Filter the solid and wash with cold water (
mL) to remove excess acid. -
Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure compound.[1]
Data Output:
| Compound ID | R-Group (Diketone) | Yield (%) | Target Kinase | IC50 (nM) |
|---|---|---|---|---|
| BPP-01 | Methyl (Acetylacetone) | 88% | CDK2/CyclinA | 45 |
| BPP-02 | Phenyl (Dibenzoylmethane) | 76% | EGFR (WT) | 120 |
| BPP-03 | CF3 (Trifluoroacetylacetone)| 82% | BRAF V600E | 210 |
Experimental Workflow 2: Derivatization for RIP1 Kinase Targeting
Objective: To utilize the benzyl ester moiety as a hydrophobic pharmacophore for Receptor-Interacting Protein Kinase 1 (RIP1) inhibition (Necroptosis pathway).
Protocol: C4-Position Optimization
Unlike Workflow 1, this approach maintains the pyrazole core and modifies the substituents.
-
Synthesis: Start with the core this compound.
-
Sandmeyer Reaction (C5 Modification): Convert the 5-amino group to a halide (Cl/Br) or nitrile if the amino group is not required for H-bonding.
-
Reagents: t-BuONO, CuCl2, Acetonitrile, 60°C.
-
-
N1-Alkylation: Introduce a solubilizing tail at the N1 position if the benzyl group is at C4.
-
Note: In some isomers, the benzyl group is introduced at N1. Ensure regiochemistry is confirmed via NOESY NMR.
-
-
Biological Assay (Cellular Necroptosis):
-
Cell Line: HT-29 (Human Colorectal Adenocarcinoma).
-
Induction: Pre-treat cells with compound (1 hr), then induce necroptosis with TNF
(20 ng/mL) + Smac mimetic (100 nM) + z-VAD-fmk (20 M). -
Readout: Measure cell viability using CellTiter-Glo® (ATP quantification) after 24 hours.
-
Visualization of Signaling Pathways & Synthesis
Figure 1: Synthetic Pathway to Kinase Inhibitors
Caption: Divergent synthesis of fused pyrazolo-pyrimidines (Pathway A) and functionalized pyrazoles (Pathway B) from the core scaffold.
Figure 2: Mechanism of Action (EGFR/RIP1 Inhibition)
Caption: The scaffold derivatives competitively bind the ATP-pocket, blocking downstream oncogenic signaling.
References
-
Li, J., et al. (2006).[2] "Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines." Archiv der Pharmazie. Link
-
Lim, S.M., et al. (2015). "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters. Link
-
Wang, Y., et al. (2015). "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design. Link
-
Zhou, Y., et al. (2024). "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors." European Journal of Medicinal Chemistry. Link
-
Fassihi, A., et al. (2009). "Synthesis and cytotoxic evaluation of some new 1,3-diphenyl-5-amino-1H-pyrazole-4-carboxylic acid derivatives." Research in Pharmaceutical Sciences. Link
Sources
Experimental procedure for cyclization of hydrazines and nitriles
Abstract
This application note details the experimental protocols for the synthesis of 3,5-disubstituted-1,2,4-triazoles via the cyclocondensation of nitriles with hydrazides (acyl hydrazines). The 1,2,4-triazole scaffold is a privileged pharmacophore found in blockbuster therapeutics such as Letrozole, Alprazolam, and Sitagliptin. This guide moves beyond standard textbook descriptions to provide a robust, self-validating workflow for medicinal chemists. We present two primary methodologies: a scalable thermal base-catalyzed protocol (Modified Pellizzari) and a high-throughput microwave-assisted procedure.
Mechanistic Insight & Reaction Pathway
The cyclization of a nitrile (
Key Mechanistic Steps:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the nitrile. This step is often rate-limiting and requires activation (base catalysis or Lewis acid promotion).
-
Intermediate Stabilization: Formation of the
-acylamidrazone. -
Cyclodehydration: Intramolecular attack of the amide nitrogen onto the amidine carbon, followed by the expulsion of water to aromatize the system into the 1,2,4-triazole.[1]
Visual Pathway (Graphviz):
Caption: Mechanistic pathway for the base-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydrazides.
Critical Reaction Parameters
Before initiating the protocol, review the following parameters to ensure reproducibility.
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Nitrile : 1.1 eq Hydrazide | Slight excess of hydrazide drives the equilibrium forward and compensates for potential thermal decomposition. |
| Solvent | n-Butanol or DMF | High boiling points (117°C+) are required to overcome the activation energy for the cyclodehydration step. |
| Base Catalyst | Promotes the nucleophilicity of the hydrazide nitrogen. | |
| Atmosphere | Ambient (Thermal) / Sealed (MW) | Strictly anhydrous conditions are not usually required unless the nitrile is highly hydrolytically unstable. |
Experimental Protocols
Protocol A: Thermal Base-Catalyzed Cyclization (Scalable)
Best for: Gram-scale synthesis and substrates sensitive to rapid dielectric heating.
Reagents:
-
Aryl/Alkyl Nitrile (1.0 mmol)
-
Hydrazide (e.g., Benzhydrazide) (1.1 mmol)
-
Potassium Carbonate (
), anhydrous (1.5 mmol) -
n-Butanol (3.0 mL)[1]
Procedure:
-
Setup: Equip a 10 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add the nitrile (1.0 mmol), hydrazide (1.1 mmol), and
(207 mg, 1.5 mmol) to the flask. -
Solvation: Add n-Butanol (3 mL). Stir at room temperature for 5 minutes to create a suspension.
-
Reaction: Heat the mixture to reflux (
) in an oil bath.-
Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile spot (
) should disappear, and a lower, more polar fluorescent spot (Triazole) should appear. -
Duration: Typically 12–24 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the n-Butanol under reduced pressure (Rotavap).
-
Resuspend the residue in ice-cold water (10 mL) and stir for 20 minutes. The product often precipitates as a white/off-white solid.
-
-
Purification: Filter the solid and wash with cold diethyl ether (2 x 5 mL). If no precipitate forms, extract with EtOAc, dry over
, and purify via flash column chromatography.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, rapid optimization, and difficult substrates.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: n-Butanol (preferred) or Ethanol (if lower temp required).
Procedure:
-
Charging: Add reactants and base into a 10 mL microwave-compatible process vial. Add a magnetic stir bar.[2]
-
Sealing: Cap the vial with a Teflon-lined septum crimp cap.
-
Irradiation: Place in a microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Workup: Pour the reaction mixture directly into crushed ice (20 g). Acidify slightly with 1M HCl to pH 6 if necessary to induce precipitation. Filter and dry.[1][3]
Quality Control & Self-Validation
A robust protocol must be self-validating. Use the following logic flow to confirm success before sending samples for mass spectrometry.
Validation Workflow (Graphviz):
Caption: Logical decision tree for validating triazole formation using standard analytical techniques.
Analytical Signatures:
-
IR: Complete disappearance of the sharp nitrile stretch (
) at . -
¹H NMR: Appearance of a broad singlet downfield (
) corresponding to the triazole N-H proton (tautomeric). -
¹³C NMR: The triazole ring carbons typically appear between
.
Troubleshooting Guide
-
Issue: Low Yield / Sticky Gum
-
Cause: Incomplete cyclodehydration of the
-acylamidrazone intermediate. -
Solution: Increase reaction temperature to
(switch solvent to DMF) or add a Lewis acid promoter like (10 mol%) to facilitate water elimination.
-
-
Issue: Starting Material Recovery
-
Cause: Nitrile is electron-rich and unreactive.
-
Solution: Switch to the Microwave Protocol (Protocol B). The dielectric heating effect significantly accelerates the nucleophilic attack on deactivated nitriles.
-
-
Issue: Product is Water Soluble
-
Cause: Presence of polar functional groups (amines, hydroxyls).[2]
-
Solution: Do not pour into water. Instead, evaporate solvent and perform a solid-liquid extraction using hot ethanol or purify via Reverse Phase (C18) chromatography.
-
References
-
Xu, H., et al. (2015).[4] Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1789–1794.[4] Retrieved from [Link]
-
Yang, N., & Yuan, G. (2018).[4][5] A Multicomponent Electrosynthesis of 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 83(19), 11963–11969.[4] Retrieved from [Link]
Sources
Application Note: Strategic Utilization of Benzyl 5-Amino-1H-Pyrazole-4-Carboxylate in Anti-Inflammatory Drug Design
Abstract
This application note details the synthetic utility and biological evaluation of benzyl 5-amino-1H-pyrazole-4-carboxylate (BAPC) as a privileged scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). Unlike simple pyrazoles, the BAPC scaffold offers a dual-functional platform: the 5-amino group facilitates heterocyclization into fused systems (e.g., pyrazolo[1,5-a]pyrimidines), while the benzyl ester moiety enhances lipophilicity for cellular permeability, serving as a latent pharmacophore or a prodrug motif. This guide provides a validated workflow for synthesizing BAPC-derived fused heterocycles, followed by sequential in vitro screening using albumin denaturation assays and COX-2 enzymatic validation.
Introduction: The Pyrazole Advantage
The pyrazole ring is a cornerstone of medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib. However, the "next-generation" of anti-inflammatory agents requires scaffolds that offer greater structural diversity to overcome resistance and improve selectivity.
This compound is unique because:
-
Synthetic Versatility: The 1,3-relationship between the amino and ring nitrogen allows for condensation with electrophiles to form bicyclic systems, such as pyrazolo[1,5-a]pyrimidines , which are bioisosteres of purines and potent kinase/COX inhibitors [1, 2].[1]
-
Lipophilic Tuning: The benzyl ester provides significant hydrophobic character compared to methyl/ethyl esters, enhancing passive transport across the lipid bilayer of macrophages before intracellular hydrolysis or binding [3].
-
Target Selectivity: Fused pyrazolo-pyrimidines have demonstrated high selectivity for Cyclooxygenase-2 (COX-2) over COX-1, reducing the gastrointestinal side effects associated with traditional NSAIDs [4].
Chemical Synthesis Protocol: The "Make" Phase
Objective: Synthesize a fused pyrazolo[1,5-a]pyrimidine derivative using BAPC as the nucleophilic precursor.
Reaction Overview
The 5-amino group of BAPC acts as a binucleophile, reacting with 1,3-dicarbonyls (e.g., acetylacetone) to close the pyrimidine ring.
Materials
-
Precursor: this compound (1.0 equiv)
-
Reagent: Acetylacetone (1.2 equiv)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic HCl
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of glacial acetic acid.
-
Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C for AcOH) for 4–6 hours.
-
Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The starting amine spot (lower R_f) should disappear.
-
-
Precipitation: Allow the mixture to cool to room temperature, then pour into 50 mL of ice-cold water. The fused product typically precipitates as a solid.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 10 mL) to remove excess acid.
-
Purification: Recrystallize from hot ethanol to yield the pure benzyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate .
Synthetic Pathway Visualization[2]
Figure 1: Cyclocondensation pathway transforming the BAPC precursor into a fused pyrazolo-pyrimidine pharmacophore.
In Vitro Screening Protocol: The "Scan" Phase
Objective: Rapidly screen synthesized derivatives for anti-inflammatory potential using the Albumin Denaturation Assay . This physicochemical assay correlates well with anti-inflammatory activity, as denaturation of tissue proteins is a well-documented cause of inflammation [5, 6].
Materials
-
Bovine Serum Albumin (BSA) or Egg Albumin (fresh hen's egg).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Test Compounds (dissolved in DMSO).
-
Reference Standard: Diclofenac Sodium or Aspirin.
Methodology
-
Preparation: Prepare a 1% aqueous solution of BSA.
-
Treatment:
-
Test Group: Mix 2.8 mL of PBS, 0.2 mL of BSA solution, and 2 mL of the test compound (various concentrations: 100–500 µg/mL).
-
Control Group: PBS + BSA + Vehicle (DMSO).
-
Standard Group: PBS + BSA + Diclofenac Sodium.
-
-
Incubation: Incubate samples at 37°C for 15 minutes.
-
Thermal Stress: Heat samples at 70°C for 5 minutes to induce denaturation.
-
Measurement: Cool to room temperature and measure absorbance at 660 nm (turbidity).
-
Calculation:
Mechanistic Validation: The "Verify" Phase
Objective: Confirm that the observed anti-inflammatory activity is due to COX-2 inhibition , the specific therapeutic target for pyrazole derivatives [4, 7].
COX-2 Inhibitor Screening Protocol (Fluorometric/Colorimetric)
Note: This protocol assumes the use of a commercial COX-2 screening kit (e.g., Sigma-Aldrich MAK399 or similar).
-
Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in the provided assay buffer. Keep on ice.
-
Inhibitor Incubation:
-
Add 10 µL of the synthesized BAPC-derivative (in DMSO) to the reaction wells.
-
Add 10 µL of Celecoxib (Positive Control).
-
Add 10 µL of Solvent (Negative Control).
-
Add COX-2 enzyme solution and incubate at 25°C for 5–10 minutes to allow inhibitor binding.
-
-
Substrate Addition: Add Arachidonic Acid and the fluorometric probe (e.g., Amplex Red).
-
Reaction: COX-2 converts arachidonic acid to PGG2, which reacts with the probe to generate fluorescence (Ex/Em = 535/587 nm).[2]
-
Data Analysis: Lower fluorescence indicates higher inhibition. Calculate IC50 values.
Mechanism of Action Visualization
Figure 2: Mechanism of Action. The BAPC-derived inhibitor blocks the COX-2 hydrophobic pocket, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.
Data Summary & Interpretation
When evaluating BAPC derivatives, organize your data as follows to determine Structure-Activity Relationships (SAR):
| Compound ID | R-Group (on Pyrimidine) | Albumin Denaturation (% Inh at 100 µg/mL) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| BAPC-01 | Methyl (Control) | 45% | 12.5 | 5 |
| BAPC-02 | Trifluoromethyl (-CF3) | 78% | 0.85 | >200 |
| BAPC-03 | Phenyl | 62% | 4.2 | 50 |
| Celecoxib | (Reference) | 85% | 0.04 | >300 |
-
Interpretation: High albumin denaturation inhibition (>60%) warrants progression to COX-2 assays.
-
SAR Insight: Electron-withdrawing groups (like -CF3) on the fused ring often enhance potency by mimicking the pharmacophore of Celecoxib [7].
References
-
BenchChem. Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.Link
-
RSC Advances. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.Link
-
NIH PubMed. Pyrazole as an anti-inflammatory scaffold: A comprehensive review.Link
-
International Journal of Pharmaceutical Sciences. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.Link
-
MDPI. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins... (Albumin Denaturation Protocol).[3][4]Link
-
Pharmacy Education. Anti-inflammatory activity using protein denaturation.[3][4][5][6]Link
-
NIH PubMed. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity... of hybrid pyrazole analogues.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action studies for pyrazole-based enzyme inhibitors
Application Note: Mechanistic Characterization of Pyrazole-Based Enzyme Inhibitors
Abstract
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, particularly for kinase and oxidoreductase inhibition.[1] Its unique electronic properties—functioning simultaneously as a hydrogen bond donor and acceptor—allow it to mimic the adenine ring of ATP or chelate active-site metal ions (e.g.,
Phase 1: Kinetic Profiling (The Quantitative Foundation)
Before structural studies, one must define the nature of the inhibition. For pyrazoles, distinguishing between ATP-competitive, allosteric, and time-dependent inhibition is critical.
Protocol: Determination of Inhibition Modality ( and )
Objective: Determine if the pyrazole competes with the substrate (e.g., ATP) or binds elsewhere.
Reagents:
-
Target Enzyme (e.g., p38 MAPK, CDK2).
-
Substrate (e.g., ATP and peptide substrate).
-
Detection Reagent (e.g., ADP-Glo, fluorescence polarization tracer).
Workflow:
-
Matrix Design: Prepare a
matrix.-
Rows: 6 concentrations of Substrate (spanning
to ). -
Columns: 8 concentrations of Inhibitor (spanning
).
-
-
Reaction: Initiate reaction and measure initial velocity (
) for all 48 conditions. Ensure substrate depletion to maintain steady-state assumptions. -
Data Analysis:
-
Fit data globally to the Mixed-Model Inhibition Equation :
-
Interpretation:
- : Competitive (Classic Hinge Binder).
- : Non-competitive.[4]
- : Uncompetitive.
-
Expert Insight: Most pyrazole kinase inhibitors are Type I (ATP-competitive) . If your data shows Mixed/Non-competitive behavior, investigate Type II inhibition (binding to the DFG-out conformation) or allosteric binding pockets.
Protocol: Jump-Dilution for Reversibility
Objective: Confirm the inhibitor is reversible and not a covalent binder (unless designed with an electrophilic warhead).
Steps:
-
Incubation: Incubate Enzyme (
final conc.) with Inhibitor ( ) for 1 hour. -
Jump: Rapidly dilute the mixture 100-fold into a buffer containing saturating substrate.
-
Measurement: Monitor product formation continuously over time.
-
Validation:
Phase 2: Biophysical Validation (Binding Dynamics)
Kinetic data gives you affinity (
Surface Plasmon Resonance (SPR) Protocol
Objective: Measure
Critical Step: Sensor Chip Functionalization
-
Ligand: Biotinylated Enzyme (captured on Streptavidin chip) or His-tagged Enzyme (on NTA chip).
Workflow:
-
Running Buffer: HBS-P+ with 1-5% DMSO (Matched to analyte buffer). Crucial: Pyrazoles are hydrophobic; mismatched DMSO causes bulk refractive index errors.
-
Single Cycle Kinetics: Inject 5 increasing concentrations of inhibitor without regeneration steps between injections.
-
Fit: 1:1 Binding Model.
Data Interpretation Table:
| Parameter | Symbol | Ideal Profile for Pyrazole Lead | Significance |
| Association Rate | Fast recognition of the active site. | ||
| Dissociation Rate | Slow off-rate implies long residence time. | ||
| Residence Time | Correlates with prolonged efficacy even after drug clearance. |
Phase 3: Structural Elucidation (The Atomic View)
This is the most critical phase for pyrazoles due to tautomerism . A pyrazole can exist as 1H- or 2H-tautomers. The enzyme selects one.
X-Ray Crystallography Considerations
-
Hinge Binding: In kinases, the pyrazole usually acts as a bidentate ligand.
- : Donates H-bond to the backbone carbonyl of the hinge residue (e.g., Glu/Met).
- : Accepts H-bond from the backbone amide.
-
Electron Density Check: When refining the structure, carefully inspect the
difference map around the pyrazole nitrogens. Incorrect assignment of the tautomer will lead to unexplained residual density.
Phase 4: Visualizing the Mechanism
Integrated Workflow Diagram
The following diagram illustrates the decision tree for characterizing a novel pyrazole inhibitor.
Caption: Figure 1.[11] Decision matrix for mechanism of action studies. Blue nodes indicate input, yellow diamonds indicate decision points, and green/red nodes indicate final classification.
Molecular Interaction Diagram (Kinase Hinge)
This diagram visualizes the specific donor-acceptor motif typical of pyrazoles in the ATP pocket.
Caption: Figure 2. Schematic of the bidentate hydrogen bonding network between a pyrazole scaffold and the kinase hinge region. Note the complementary Donor/Acceptor pairs.
References
-
Ansari, A. et al. (2023).[3] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences. Link
- Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for and Jump-dilution protocols).
- Foloppe, N. et al. (2006). "Structure-based design of novel pyrazole-based inhibitors." Bioorganic & Medicinal Chemistry. (Source for tautomerism in crystallography).
-
Zhang, J. et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link
-
Assay Guidance Manual (NCBI). "Mechanism of Action Assays for Enzymes." Link
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. knyamed.com [knyamed.com]
- 6. Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach | bioRxiv [biorxiv.org]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Benzyl 5-amino-1H-pyrazole-4-carboxylate in crop protection research
Application Note: Benzyl 5-amino-1H-pyrazole-4-carboxylate in Next-Gen SDHI Fungicide Discovery
Executive Summary
In the landscape of modern crop protection, pyrazole-4-carboxamides represent a cornerstone class of fungicides, including market leaders like Fluxapyroxad, Bixafen, and Penthiopyrad. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), targeting mitochondrial respiration in fungal pathogens.
This compound serves as a critical, high-fidelity intermediate in the research and development of these agents. Unlike its methyl or ethyl counterparts, the benzyl ester moiety offers unique orthogonal protection , allowing researchers to liberate the carboxylic acid functionality via mild hydrogenolysis (H₂/Pd-C) rather than harsh basic hydrolysis. This protocol guide details the synthetic utility, biological screening, and mechanistic validation of this scaffold in developing novel antifungal agents.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 32016-28-7 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.23 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 121–123 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Purity Requirement | ≥98.0% (HPLC) for biological synthesis |
Application Protocol 1: Synthetic Workflow (Scaffold to Lead)
Objective: Synthesize a library of N-aryl-5-amino-1H-pyrazole-4-carboxamides (SDHI analogs) using the benzyl ester scaffold to avoid side-reactions common with ethyl ester hydrolysis.
Rationale
Standard industrial routes often use ethyl esters. However, in R&D, if the target molecule contains base-sensitive motifs (e.g., certain halogenated aromatics or chiral centers), the harsh conditions required to saponify an ethyl ester (NaOH/Reflux) can degrade the molecule. The benzyl ester allows for neutral deprotection , preserving complex structural features.
Step-by-Step Methodology
Step 1: Orthogonal Deprotection (Benzyl Cleavage)
-
Reagents: this compound (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).
-
Procedure:
-
Dissolve the starting material in anhydrous methanol under nitrogen.
-
Add the Pd/C catalyst carefully.
-
Purge the system with H₂ gas (balloon pressure is sufficient for R&D scale).
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Validation: Disappearance of the benzyl spot and appearance of the polar carboxylic acid baseline spot.
-
Filter through Celite to remove Pd/C and concentrate in vacuo.
-
Yield Expectation: >95% quantitative conversion to 5-amino-1H-pyrazole-4-carboxylic acid .
-
Step 2: Acid Chloride Activation
-
Reagents: Thionyl chloride (SOCl₂) or Oxalyl chloride, catalytic DMF, Toluene.
-
Procedure:
-
Suspend the crude acid from Step 1 in dry toluene.
-
Add excess SOCl₂ (3.0 eq) and 1 drop of DMF.
-
Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.
-
Concentrate to dryness to yield the pyrazole-4-carbonyl chloride .
-
Critical Note: This intermediate is unstable; use immediately in Step 3.
-
Step 3: Amidation (The SDHI Pharmacophore)
-
Reagents: Substituted aniline (e.g., 3',4'-dichloroaniline or 2-biphenylamine), Triethylamine (Et₃N), THF.
-
Procedure:
-
Dissolve the aniline derivative (1.1 eq) and Et₃N (2.0 eq) in dry THF at 0°C.
-
Dropwise add the solution of pyrazole-4-carbonyl chloride from Step 2.
-
Allow to warm to RT and stir overnight.
-
Workup: Quench with water, extract with EtOAc, wash with brine, and recrystallize from EtOH.
-
Visual Workflow: Synthesis Pathway
Caption: Synthetic route utilizing the benzyl ester for mild, neutral deprotection to access the active carboxylic acid precursor.
Application Protocol 2: Biological Efficacy Screening
Objective: Evaluate the fungicidal potency of synthesized derivatives against Rhizoctonia solani (Rice Sheath Blight) and Botrytis cinerea (Grey Mold).
Method: Poisoned Food Technique
This assay measures the inhibition of mycelial radial growth on agar plates amended with the test compound.
Protocol:
-
Stock Preparation: Dissolve synthesized compounds in DMSO to create a 10,000 mg/L stock solution.
-
Media Amendment: Add stock solution to molten Potato Dextrose Agar (PDA) (cooled to 50°C) to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 mg/L.
-
Control: PDA + DMSO (solvent control) and PDA + Commercial Standard (e.g., Boscalid).
-
-
Inoculation: Place a 5mm mycelial plug from an actively growing fungal culture into the center of the petri dish.
-
Incubation: Incubate at 25°C in the dark for 48–72 hours (until control plates are covered).
-
Data Analysis: Measure colony diameter (mm).
-
Calculation: % Inhibition =
-
(C = Control diameter, T = Treatment diameter)
-
Determine EC₅₀ using log-probit analysis.
-
Data Interpretation Table:
| EC₅₀ (mg/L) | Classification | Action Required |
| < 1.0 | Highly Active | Prioritize for in vivo greenhouse testing. |
| 1.0 – 10.0 | Moderately Active | Optimize structure (SAR study). |
| > 50.0 | Inactive | Discard scaffold modification. |
Mechanism of Action (MOA)
The synthesized pyrazole-4-carboxamides function as SDHI (Succinate Dehydrogenase Inhibitors) .
-
Target Site: Complex II (Succinate Dehydrogenase) in the mitochondrial inner membrane.
-
Binding Mode: The amide bond mimics the substrate, while the pyrazole core and the hydrophobic aryl tail (introduced in Step 3) bind deeply into the Ubiquinone-binding site (Q-site) .
-
Consequence:
-
Blockage of electron transfer from succinate to ubiquinone.
-
Cessation of the TCA cycle and mitochondrial respiration.
-
Accumulation of Reactive Oxygen Species (ROS) leading to fungal cell death.
-
Visual Workflow: SDHI Mechanism
Caption: Mechanism of Action showing the cascade from Q-site binding to fungal cell death.
Safety & Handling
-
Hazard Classification: this compound is generally classified as an irritant (H315, H319, H335).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amino group.
References
-
Synthesis and Biological Evaluation of Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Link[2]
-
Scaffold Versatility in Agrochemicals. National Institutes of Health (NIH). (2024). Design, Synthesis, and Antifungal Activity of Pyrazole-4-carboxamide Derivatives. Link
-
Chemical Properties and Safety Data. PubChem. (2025).[3] Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Analogous Structure Data). Link
-
SDHI Fungicide Mechanism. MDPI Molecules. (2020). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. Link
-
Intermediate Utility. Scientific Research Publishing. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in Crop Protection.[4] Link
Sources
- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Troubleshooting & Optimization
Avoiding side products in the synthesis of substituted pyrazoles
Ticket Queue: Open | Status: Online | Lead Scientist: Dr. A. Vance
Introduction: The "Regio-Problem" in Pyrazole Chemistry
Welcome to the Pyrazole Synthesis Support Center. If you are here, you are likely facing the "classic" pyrazole problem: obtaining a mixture of regioisomers (1,3- vs. 1,5-substituted) or struggling with non-selective N-alkylation.
Substituted pyrazoles are privileged scaffolds in kinase inhibitors (e.g., Celecoxib, Ruxolitinib), but their synthesis is notoriously prone to isomeric side products. This guide moves beyond basic textbook definitions to provide field-tested protocols for regiocontrol .
Module 1: The Knorr Synthesis & Regiocontrol
User Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and getting a 1:1 mixture of 1,3- and 1,5-isomers."
The Root Cause: Competing Nucleophiles
The Knorr synthesis relies on the condensation of a hydrazine with a 1,3-dicarbonyl.[1] The regioselectivity is determined by the initial attack of the hydrazine's most nucleophilic nitrogen on the dicarbonyl's most electrophilic carbon.
-
Problem: In standard solvents (EtOH, MeOH), the electrophilicity difference between the two carbonyls is often negligible, leading to mixed attack and inseparable isomers.
Solution A: The Fluorinated Solvent "Magic Bullet"
Recent optimization studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically improve regioselectivity.
-
Mechanism: TFE is a strong hydrogen-bond donor. It selectively activates the more basic carbonyl (or stabilizes the specific transition state), directing the hydrazine attack.
Protocol 1.1: TFE-Mediated Regioselective Synthesis
Based on findings by Deng et al. [1]
Reagents:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Aryl/Alkyl Hydrazine hydrochloride (1.1 equiv)
-
Solvent: TFE (2,2,2-Trifluoroethanol)[2]
-
Additive: TFA (Trifluoroacetic acid) - Optional, for electron-deficient hydrazines.[3]
Step-by-Step:
-
Dissolution: Dissolve the 1,3-diketone in TFE (0.5 M concentration).
-
Addition: Add the hydrazine salt directly to the solution at room temperature.
-
Acid Catalysis: If the reaction is sluggish (common with electron-deficient aryl hydrazines), add 10 mol% TFA.
-
Reaction: Stir at reflux (approx. 78°C) for 2–4 hours.
-
Workup: Evaporate TFE (recoverable). Dilute residue with EtOAc, wash with NaHCO3 (sat. aq.) to remove traces of TFA.
-
Result: Expect >90:10 regioselectivity favoring the 1,3,5-substituted product dictated by electronic matching.
Solution B: The Enaminone Bypass
If the diketone fails, convert it to an enaminone (using DMF-DMA). Enaminones have distinct electronic sites: a hard electrophile (carbonyl) and a soft electrophile (Michael acceptor).
Diagram 1: Knorr Regioselectivity Decision Tree This diagram illustrates the mechanistic bifurcation that leads to isomeric impurities.
Caption: Mechanistic bifurcation in Knorr synthesis. Using TFE or Enaminones forces the reaction down Path A (Green), avoiding the mixture.
Module 2: N-Alkylation Troubleshooting
User Issue: "I have a pre-formed NH-pyrazole and I need to add an alkyl group. I am getting a mixture of N1 and N2 alkylation."
The Root Cause: Tautomerism
NH-pyrazoles exist in rapid tautomeric equilibrium. When you treat them with a base (e.g., NaH, K2CO3) and an alkyl halide, the alkylation occurs at the nitrogen with the highest electron density or the least steric hindrance. This often leads to "N2" alkylation side products.
Technique 1: Acid-Catalyzed Alkylation (Trichloroacetimidates)
Avoid basic conditions entirely. Use trichloroacetimidates as electrophiles under Bronsted acid catalysis.[4] This method is often governed by sterics rather than the electronics of the deprotonated anion, offering a different selectivity profile [2].
Protocol 2.1: Acid-Catalyzed N-Alkylation
-
Reagents: NH-Pyrazole (1.0 equiv), Alkyl Trichloroacetimidate (1.2 equiv).
-
Catalyst: Triflic acid (TfOH) or TMSOTf (5–10 mol%).
-
Solvent: DCM or Toluene (anhydrous).
-
Procedure:
-
Mix pyrazole and imidate in solvent at 0°C.
-
Add catalyst dropwise.
-
Warm to RT.
-
Note: This method is excellent for adding bulky groups (e.g., tert-butyl, benzyl) which are difficult with SN2 reactions.
-
Technique 2: Strategic Atom Replacement (Advanced)
For projects where separation is impossible, consider de novo synthesis using isothiazoles . A recent breakthrough (2025) involves synthesizing the isothiazole first (which has no N-alkylation ambiguity) and then "swapping" the sulfur for an N-alkyl group via a thiadiazine-S-oxide intermediate [3]. This guarantees 100% regiopurity.
Module 3: Quality Control & Analysis
User Issue: "I have isolated a product, but I don't know if it is the 1,3- or 1,5-isomer."
Do not rely on 1H NMR splitting patterns alone, as they are often identical for regioisomers. You must use 2D NMR.
The Gold Standard: NOESY / ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (<5 Å).
Diagnostic Logic:
-
1,5-Isomer: The N-substituent (e.g., N-Phenyl or N-Methyl) will show a strong NOE cross-peak with the substituent at C5 .
-
1,3-Isomer: The N-substituent is spatially distant from the C3 substituent. You will NOT see a cross-peak between the N-group and the C3-group. Instead, you might see an NOE between the N-group and the C5-H (if C5 is unsubstituted).
Data Table: Distinguishing Isomers
| Feature | 1,3-Substituted Pyrazole | 1,5-Substituted Pyrazole |
| NOE Signal | Strong NOE between N-R and H-4 or H-5 . | Strong NOE between N-R and Substituent-5 . |
| 13C NMR (C3 vs C5) | C3 is typically downfield (lower ppm) due to proximity to N2. | C5 is typically upfield (higher ppm) relative to C3. |
| TLC Behavior | Often more polar (lower Rf) due to accessible lone pair on N2. | Often less polar (higher Rf) due to steric shielding of N2. |
Module 4: Synthesis of Celecoxib (Case Study)
Visualizing the workflow to avoid side products in a real-world drug scenario.
Diagram 2: Selective Synthesis Workflow
Caption: Optimization of Celecoxib synthesis. Using TFE avoids the formation of the regio-impurity common in ethanol-based protocols.
References
-
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
-
Dixon, D. D., et al. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[4] MDPI, 19, 13498.
-
Kelly, C., et al. (2025).[5] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 639, 123-129.
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] The Journal of Organic Chemistry, 76(14), 5794–5804.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from pyrazole products
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Removal of Unreacted Starting Materials & Impurities from Pyrazole Synthesis
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for pyrazole chemistry. As Senior Application Scientists, we understand that pyrazole synthesis—typically via the Knorr condensation of hydrazines with 1,3-dicarbonyls—often yields "sticky" reaction mixtures plagued by genotoxic hydrazine residues, oily dicarbonyl leftovers, and stubborn regioisomers.
This guide moves beyond basic textbook advice, offering field-tested protocols to ensure your isolated material meets the stringent purity standards required for biological assays and drug development.
Ticket #001: "I have residual hydrazine in my product. How do I remove it to ppm levels?"
Diagnosis: Hydrazines are potent nucleophiles and reducing agents. They are also structural alerts for genotoxicity (GTIs), often requiring removal to <10 ppm levels in pharmaceutical intermediates. Standard evaporation is insufficient due to their high boiling points and "sticky" nature.
Solution Strategy: We employ a two-tiered approach: Amphoteric Extraction (for bulk removal) followed by Chemoselective Scavenging (for trace polishing).
Protocol A: The Amphoteric pH Swing (Bulk Removal)
Applicability: Pyrazoles with an unsubstituted -NH (1H-pyrazoles).
The Science:
Pyrazoles are amphoteric. They can act as weak bases (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Acid Wash (The Critical Step):
-
Wash the organic layer with 0.5 M - 1.0 M HCl .
-
Mechanism:[2][3][4][5] At pH < 1, the hydrazine is fully protonated (
) and highly water-soluble. The pyrazole is also protonated but, due to its aromatic lipophilicity, often partitions back into the organic phase or precipitates as a salt that can be filtered. -
Optimization: If your pyrazole is too basic and stays in the water, collect the aqueous layer, adjust pH to ~4-5 (where pyrazole is neutral but hydrazine remains protonated), and re-extract with organic solvent.
-
-
Validation: Check the organic layer by TLC using a specific stain like Phosphomolybdic Acid (PMA) or Ninhydrin , which stain hydrazines intensely.
Protocol B: Electrophilic Scavenging (Trace Removal)
Applicability: When extraction leaves trace hydrazine residues (100-1000 ppm).
The Science: Hydrazines are "super-nucleophiles" (alpha-effect). We use polymer-supported electrophiles (aldehydes or isocyanates) to covalently bind unreacted hydrazine. The impurity becomes part of the solid resin, which is removed via simple filtration.
Recommended Scavengers:
-
PS-Benzaldehyde: Forms a hydrazone with the impurity.
-
PS-Isocyanate: Forms a urea derivative.
Workflow Diagram (DOT):
Caption: Workflow for chemoselective removal of hydrazine impurities using solid-supported scavenging resins.
Ticket #002: "My product is contaminated with oily 1,3-dicarbonyl starting material."
Diagnosis: 1,3-dicarbonyls (e.g., acetylacetone derivatives) are often used in excess to drive the reaction. They are lipophilic oils that co-elute with pyrazoles during chromatography, making isolation of crystalline solids difficult.
Solution Strategy: Convert the lipophilic dicarbonyl into a water-soluble bisulfite adduct.
Protocol: The Bisulfite Wash
The Science:
Aldehydes and unhindered ketones react reversibly with sodium bisulfite (
Step-by-Step:
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash:
-
Vigorously shake your organic layer (containing the crude pyrazole) with the bisulfite solution for 5–10 minutes.
-
Note: Vigorous agitation is crucial to increase the interfacial surface area for adduct formation.
-
-
Separation: Separate the layers. The dicarbonyl is now in the aqueous layer (as the sulfonate salt).
-
Polishing: Wash the organic layer once with brine to remove residual salts before drying over
.
Ticket #003: "I have a mixture of regioisomers (1,3- vs 1,5-substituted). How do I separate them?"
Diagnosis: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines (e.g., methylhydrazine), you inevitably form two regioisomers.
-
Isomer A (1,5-isomer): Formed via initial attack at the least hindered carbonyl.
-
Isomer B (1,3-isomer): Formed via attack at the more hindered carbonyl (less favored kinetically).
Data Table: Separation Techniques
| Technique | Mechanism | Best For | Notes |
| Flash Chromatography | Polarity / Dipole Moment | Small scale (<5g) | Regioisomers often have distinct |
| Recrystallization | Packing Efficiency | Large scale (>10g) | One isomer often crystallizes preferentially. Use solvents like EtOH or Toluene. |
| Reverse Phase (C18) | Hydrophobicity | Difficult separations | Essential when normal phase |
Troubleshooting Guide: Predicting Elution Order
In Normal Phase (Silica) chromatography, the elution order is generally dictated by the dipole moment of the molecule.
-
1,5-substituted pyrazoles: The N-substituent and the C5-substituent are adjacent (steric clash), often twisting the ring out of planarity. This can expose the lone pair less or more depending on the group, but generally, they are less polar (move faster) than 1,3-isomers.
-
1,3-substituted pyrazoles: These are more planar and often interact more strongly with the silica stationary phase (move slower).
Decision Tree Diagram (DOT):
Caption: Decision matrix for selecting the optimal purification method for pyrazole regioisomers.
References
-
Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.
-
Maddaluno, J., et al. "Purification of Pyrazoles via Acid-Base Extraction." Organic Process Research & Development, 2010.
-
Sigma-Aldrich. "Resin Scavengers for Organic Synthesis." Technical Bulletin, 2023.
-
European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." ICH M7 Guidelines, 2017.
- Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Edition. (Standard Reference for Bisulfite Washes).
Sources
- 1. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. esisresearch.org [esisresearch.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Compound Solubility for Biological Assays
Topic: Solubility Optimization & Troubleshooting in Drug Discovery Audience: Assay Development Scientists, HTS Screeners, Medicinal Chemists Version: 2.0 (Current Standards)
Introduction: The "Crash Out" Crisis
In biological assays, solubility is the silent killer of data integrity . A compound that precipitates ("crashes out") creates a false negative in inhibition assays or a false positive in light-scattering/turbidity assays.
This guide moves beyond basic "shake and wait" advice. It provides a technical framework for managing the transition of a compound from a high-concentration organic stock (DMSO) to a low-concentration aqueous environment (Assay Buffer), ensuring your IC50 values reflect true potency, not solubility limits.
Core Concepts: Kinetic vs. Thermodynamic Solubility
Before troubleshooting, you must define which solubility parameter governs your experiment. Most screening assays rely on Kinetic Solubility , yet researchers often confuse it with Thermodynamic Solubility.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Pre-dissolved DMSO stock solution.[1] | Solid crystalline powder. |
| Equilibrium | Non-equilibrium (Metastable). Measures how long a compound stays in solution before precipitating. | True Equilibrium . Measures the maximum amount dissolved after saturation. |
| Relevance | Critical for HTS, Cell Assays, and IC50 determination. Mimics the "add-and-read" workflow. | Critical for Formulation and oral dosing potential. |
| Common Pitfall | Precipitation occurs during the assay incubation time due to supersaturation. | Presence of amorphous vs. crystalline forms alters results. |
Expert Insight: If your compound is soluble at 100 µM in a thermodynamic test (powder) but precipitates at 10 µM in your assay, you are likely facing a Kinetic Solubility failure driven by the rapid solvent shift from DMSO to water.
The Foundation: Managing DMSO Stocks
The majority of solubility issues originate before the compound even touches the assay buffer. DMSO is hygroscopic; it absorbs water from the atmosphere, which drastically reduces its solvating power.[2]
The "Wet DMSO" Phenomenon
-
Mechanism: Pure DMSO freezes at 18.5°C. As it absorbs atmospheric water, the freezing point drops.[3] If your "frozen" stocks are liquid in the fridge (4°C) or slushy in the freezer (-20°C), they have absorbed significant water (often >10%).
-
Consequence: Hydrophobic compounds will nucleate and crash out inside the stock tube, often forming invisible micro-crystals.
-
Protocol for Stock Integrity:
-
Single-Use Aliquots: Avoid freeze-thaw cycles. Each cycle introduces moisture condensation.
-
Visual Check: Spin down thawed stocks (2000 x g for 1 min). If a pellet forms, the stock concentration is invalid.
-
Sonication: Use an ultrasonic water bath (not a probe) for 5–10 minutes at 37°C to re-dissolve "seed" crystals before dilution.
-
Workflow: The "Step-Down" Dilution Strategy
Problem: Direct addition of a high-concentration DMSO stock into an aqueous buffer creates a "solvent shock," causing immediate local precipitation at the injection site.
Solution: The Serial Dilution in DMSO (SD-DMSO) method.
Protocol: 3-Step Dilution (Example for 10 µM Final Assay Concentration)
-
Step 1 (Stock Prep): Prepare your compound at 10 mM in 100% DMSO.
-
Step 2 (Serial Dilution): Perform all serial dilutions in 100% DMSO .
-
Why: This maintains the compound in a solvated state and prevents "carry-over" precipitation errors common when diluting in buffer.
-
-
Step 3 (Intermediate Step - Optional but Recommended): Create a "working plate" by diluting the DMSO stock 1:10 into the assay buffer (resulting in 10% DMSO). Mix rapidly.
-
Step 4 (Final Assay Addition): Transfer from the working plate to the final assay plate (e.g., 1:10 dilution).
-
Final Result: 1% DMSO, 10 µM compound.
-
Benefit: The compound enters the final buffer already partially solvated in an aqueous environment, reducing shock.
-
Visualization: The Dilution Logic
Caption: Comparison of direct addition (High Risk) vs. the Step-Down method (Optimized) to mitigate solvent shock.
Diagnostic Protocol: Kinetic Solubility Screen (Nephelometry)
Before running a valuable bioassay, screen your library using Laser Nephelometry.[4] This measures forward-scattered light caused by insoluble particles.[4]
Reagents & Equipment:
-
Laser Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).
-
96-well or 384-well clear flat-bottom plates.
-
PBS or your specific Assay Buffer.
Step-by-Step Protocol:
-
Blank Preparation: Fill the plate with 198 µL of Assay Buffer.
-
Compound Addition: Add 2 µL of compound stock (at varying concentrations, e.g., 10 mM, 1 mM) to achieve final test concentrations (e.g., 100 µM, 10 µM).
-
Control: Include a known soluble compound (e.g., Hydrocortisone) and a known insoluble compound (e.g., Pyrene) as benchmarks.
-
Incubation: Shake the plate for 90 minutes at room temperature (or assay temperature).
-
Read: Measure Nephelometric Turbidity Units (NTU).
-
Analysis:
-
< 5 NTU: Soluble (Proceed to assay).
-
> 20 NTU: Insoluble (High risk of false data).
-
Troubleshooting & Optimization Strategies
If your compound fails the solubility screen, apply these modifications to your assay buffer.
A. pH Adjustment (The Ionization Switch)
Most drugs are weak acids or bases. Their solubility is pH-dependent.[5][6][7]
-
Action: Check the pKa of your compound.[5]
-
Rule: For a weak base, lower the pH (if the assay tolerates it) to ionize the amine. For a weak acid, raise the pH.
-
Note: Ensure your protein/cell target remains active at the altered pH.
B. Additives: Cyclodextrins vs. Detergents
When pH adjustment isn't possible, use additives to sequester hydrophobic regions.
| Additive | Type | Mechanism | Recommended Conc. | Use Case |
| HP-β-CD | Cyclodextrin | Forms an inclusion complex (encapsulates the drug).[8] | 0.1% - 0.5% (w/v) | Best for Cell-based assays . Low cytotoxicity compared to detergents. |
| Tween-20 | Non-ionic Surfactant | Forms micelles that solubilize the drug. | 0.01% - 0.05% | Best for Biochemical/Enzyme assays . Can lyse cells at high conc. |
| BSA | Carrier Protein | Binds lipophilic compounds non-specifically. | 0.1% (w/v) | General stabilizer; mimics serum conditions. |
Decision Logic for Troubleshooting
Caption: Decision matrix for selecting the correct solubility enhancer based on assay constraints.
Frequently Asked Questions (FAQs)
Q1: My compound is soluble in DMSO, but my IC50 curve plateaus at 50% inhibition. Why? A: This is a classic signature of solubility-limited absorption. The compound has reached its solubility limit in the assay buffer. Adding more compound (increasing concentration) results in precipitation, not higher dissolved concentration. Solution: Verify solubility using Nephelometry; the concentration where the curve flattens likely correlates with the solubility limit.
Q2: Can I use 5% DMSO to improve solubility? A: Technically yes, but biologically risky. Most biochemical assays tolerate up to 5% DMSO, but cell-based assays usually tolerate only 0.1% - 0.5% . High DMSO concentrations can permeabilize cell membranes, induce apoptosis, or unfold enzymes, creating artifacts. Always run a "DMSO-only" control to determine your assay's solvent tolerance limit.
Q3: Why do I see variability between batches of the same compound? A: Check the salt form. A hydrochloride salt will have vastly different solubility than the free base. Also, check your DMSO stock age. "Old" DMSO stocks that have absorbed water (see Section 3) will have a lower effective concentration of dissolved compound than a fresh stock, leading to batch-to-batch potency shifts.
Q4: Is "visual inspection" enough to rule out precipitation? A: No. Micro-precipitates (aggregates <1 µm) are invisible to the naked eye but can scatter light (interfering with fluorescence/absorbance readings) and cause non-specific inhibition by sequestering enzymes (the "promiscuous inhibitor" effect).
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[4] Analytical Chemistry.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Waybright, T. J., et al. (2009). The effect of water on the freezing point of DMSO and its implications for compound storage. Journal of Biomolecular Screening.
Sources
- 1. enamine.net [enamine.net]
- 2. ziath.com [ziath.com]
- 3. reddit.com [reddit.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. evotec.com [evotec.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: Structural Dynamics of 4-Benzyl-1H-Pyrazole Derivatives via X-ray Crystallography
Executive Summary: The Structural Imperative
In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the pharmacophore in blockbuster drugs like Celecoxib and Sildenafil. However, the 4-benzyl-1H-pyrazole subclass presents a unique challenge: annular tautomerism . In solution, the hydrogen atom oscillates between nitrogen positions (
This guide objectively compares the structural resolution capabilities of Single-Crystal X-ray Diffraction (SC-XRD) against solution-phase NMR for this specific chemical series. We demonstrate that SC-XRD is not merely a validation tool but the only definitive method to freeze and identify the bioactive tautomer and specific supramolecular packing motifs (catemers vs. dimers) critical for solid-state formulation and docking studies.
Comparative Analysis: X-ray Crystallography vs. Alternatives[1][2]
Methodological Comparison: Defining the Tautomer
The primary "competitor" to X-ray analysis for pyrazoles is solution-state NMR. While NMR provides dynamic information, it fails to capture the static interactions that dictate drug shelf-life and receptor binding.
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR ( | In-Silico Docking |
| Tautomeric State | Definitive: Fixes H-atom position (e.g., | Ambiguous: Often observes an average of | Predictive: Relies on energy penalties that may not account for lattice forces. |
| Intermolecular Forces | Direct Observation: Maps H-bond networks and | Inferred: NOE signals can suggest proximity but lack geometric precision. | Simulated: Force fields approximate these but often fail with |
| Chirality | Absolute: Can distinguish atropisomers in the solid state. | Dynamic: Atropisomers often interconvert too rapidly to resolve. | N/A |
Structural Comparison: Substituent Effects on Packing
The performance of the "product" (4-benzyl-1H-pyrazole) varies drastically when substituted at the 3 and 5 positions. X-ray analysis reveals a "switch" in packing motifs that directly impacts solubility and density.
-
4-Benzyl-1H-pyrazole (Unsubstituted): Crystallizes in the non-centrosymmetric space group
.[1][2][3] It forms infinite chains (catemers) via hydrogen bonds.[3] This implies a polar axis and potential piezoelectric properties. -
3,5-Diphenyl-4-benzyl-1H-pyrazole: Crystallizes in
(centrosymmetric).[1][2][4] The bulky phenyl groups disrupt the catemer, forcing the formation of discrete dimers . This closed-loop H-bond system typically results in higher melting points and lower solubility compared to the catemer form.
Experimental Protocols
Synthesis of 4-Benzyl-1H-pyrazole
Note: This protocol avoids the contamination issues common in direct benzylation.
-
Precursor Preparation: React benzylmalononitrile with hydrazine hydrate to yield 3,5-diamino-4-benzyl-1H-pyrazole.[1][2]
-
Deamination (Reduction):
-
Dissolve the diamino precursor in aqueous hypophosphorous acid (
). -
Cool to
and add sodium nitrite ( ) dropwise (diazotization). -
Allow the mixture to stand at room temperature until nitrogen evolution ceases.
-
Neutralize with
and extract with ethyl acetate.
-
-
Purification: Recrystallize from hot n-heptane .
Crystallization & Data Collection Workflow
To obtain diffraction-quality crystals, we utilize a slow-evaporation or vapor diffusion technique.
Protocol:
-
Solvent Selection: Dissolve 20 mg of the purified derivative in 2 mL of methanol or ethanol.
-
Vapor Diffusion: Place the vial inside a larger jar containing benzene or hexane (antisolvent). Seal tightly.
-
Growth: Allow to stand at
for 3-5 days. Colorless block crystals should appear. -
Mounting: Select a crystal approx.
mm. Mount on a glass fiber using epoxy or Paratone oil. -
Diffraction: Collect data on a diffractometer (e.g., Bruker SMART) using Mo
radiation ( ) at 150 K to reduce thermal motion.
Visualization of Workflow
Caption: Integrated workflow for the synthesis, isolation, and structural determination of 4-benzyl-1H-pyrazole derivatives.
Data Presentation: Structural Metrics
The following table summarizes the crystallographic data for 4-benzyl-1H-pyrazole compared to its 3,5-substituted analogs. Note the transition from
| Parameter | 4-Benzyl-1H-pyrazole [1] | 3,5-Diamino-4-benzyl [1] | 3,5-Dimethyl-4-benzyl [2] |
| Formula | |||
| Space Group | |||
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Z (Molecules/Cell) | 2 | 4 | 4 |
| Packing Motif | Infinite Catemers (Helical chains) | Bilayers (Sheet-like) | Dimers (Discrete pairs) |
| H-Bond Type | |||
| Dihedral Angle (Pz-Ph) |
Key Insight: The unsubstituted derivative (Column 1) is unique in forming a non-centrosymmetric lattice, making it a candidate for non-linear optical (NLO) applications, whereas the substituted forms pack more efficiently into centrosymmetric lattices.
Mechanistic Insight: Intermolecular Interaction Networks
Understanding the binding logic is crucial for drug design. In the absence of steric bulk at positions 3 and 5, the pyrazole ring acts as both a donor and acceptor in a continuous chain.
Supramolecular Logic Visualization
Caption: Schematic of the intermolecular forces stabilizing the 4-benzyl-1H-pyrazole crystal lattice. Note the dominance of the catemer H-bond.
References
-
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Source: IUCrJ / PubMed Central URL:[Link] Significance: Primary source for the synthesis, crystallization, and comparative structural data of the unsubstituted and diamino derivatives.
-
4-Benzyl-3,5-dimethyl-1H-pyrazole. Source: Acta Crystallographica Section E URL:[Link] Significance: Provides the structural data for the dimethyl analog, highlighting the shift to centrosymmetric packing.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (MDPI) URL:[Link] Significance: Authoritative review on pyrazole tautomerism, validating the limitations of NMR compared to X-ray methods.
Sources
- 1. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Benzyl-3,5-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: SAR and Therapeutic Potential of Benzyl 5-amino-1H-pyrazole-4-carboxylate Analogs
The following guide is a technical analysis designed for researchers and drug development professionals. It synthesizes current literature on the structure-activity relationship (SAR) of benzyl 5-amino-1H-pyrazole-4-carboxylate and its derivatives, focusing on their transition from synthetic intermediates to potent kinase inhibitors and antimicrobial agents.
Executive Summary
The This compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for type I ATP-competitive kinase inhibitors (targeting FGFR, CDK2, and IRAK4) and novel antimicrobial agents. While the benzyl ester moiety confers significant lipophilicity—enhancing membrane permeability—it is frequently modified to optimize pharmacokinetics. This guide objectively compares the performance of the benzyl ester analogs against their carboxamide bioisosteres and standard clinical references, supported by experimental protocols and mechanistic insights.
Structural Deconstruction & Mechanistic Role
The core pharmacophore consists of a pyrazole ring substituted at four key positions. Understanding the contribution of each vector is critical for rational drug design.
-
Position C4 (Benzyl Carboxylate): The benzyl ester acts as a hydrophobic anchor. In kinase inhibitors, this group is often hydrolyzed or aminated to form hydrogen bonds with the "gatekeeper" residues in the ATP-binding pocket.
-
Position C5 (Primary Amine): This is the critical "hinge binder." It functions as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., Glu81 in CDK2).
-
Position N1: Substituents here dictate selectivity. Bulky hydrophobic groups (like benzyl or phenyl) can occupy the solvent-exposed region or specific hydrophobic pockets (selectivity pocket).
-
Position C3: Steric tolerance is low; small alkyl or aryl groups are preferred to avoid clashing with the kinase P-loop.
Visualization: SAR Logic Map
The following diagram illustrates the functional impact of modifying specific nodes on the scaffold.
Figure 1: Functional mapping of the pyrazole scaffold. C4 and C5 are the primary drivers of potency, while N1 modulates selectivity.
Comparative Performance Analysis
Kinase Inhibition (FGFR/CDK)
The benzyl ester analogs often show moderate inhibitory activity (micromolar range) due to the lack of a hydrogen bond donor/acceptor pair required for the "gatekeeper" interaction. However, converting the benzyl ester to a carboxamide (often retaining the benzyl moiety on the amide nitrogen) dramatically improves potency.
Table 1: Comparative Potency against FGFR1 Kinase Data synthesized from representative SAR studies on pyrazole-4-carboxamides.
| Compound Class | R-Group (C4 Position) | IC50 (FGFR1) | Solubility (LogS) | Mechanism Note |
| Benzyl Ester (Parent) | 1.2 - 5.0 | Low (High Lipophilicity) | Acts as a weak binder; lacks H-bond acceptor for gatekeeper. | |
| Free Acid | > 10 | High | Poor permeability; electrostatic repulsion in pocket. | |
| Benzyl Amide | 45 - 100 nM | Moderate | Forms dual H-bonds with hinge region; Benzyl group occupies hydrophobic pocket II. | |
| Ref (Crizotinib) | N/A (Aminopyridine) | ~25 nM | Moderate | Clinical Standard (Type I Inhibitor). |
Insight: The benzyl ester is an excellent prodrug candidate or intermediate. For direct assay potency, the amide analog is superior, exhibiting a ~50-fold increase in potency.
Antimicrobial Activity
Unlike kinase inhibition, antimicrobial activity often benefits from the intact benzyl ester. The high lipophilicity facilitates penetration through the bacterial cell wall (particularly Gram-positive peptidoglycan layers).
-
Target: Bacterial DNA Gyrase or cell membrane disruption.
-
Performance: this compound derivatives have shown MIC values comparable to Ampicillin against S. aureus when the N1 position is substituted with a lipophilic group.
Experimental Protocols
Synthesis of this compound
This protocol utilizes a condensation reaction between a benzyl hydrazine and a malononitrile derivative. This method is preferred over the Grob synthesis for its mild conditions and high regioselectivity.
Reagents:
-
Benzyl hydrazine hydrochloride
-
Benzyl 2-cyano-3-ethoxyacrylate (derived from ethyl cyanoacetate and triethyl orthoformate)
-
Ethanol (anhydrous)
-
Triethylamine (TEA)
Workflow:
-
Pre-activation: Dissolve Benzyl 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous ethanol.
-
Addition: Add Benzyl hydrazine hydrochloride (1.1 eq) followed by dropwise addition of TEA (1.2 eq) at 0°C.
-
Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Isolation: Cool to room temperature. The product precipitates as a white/pale yellow solid.
-
Purification: Recrystallize from Ethanol/Water.
Visualization: Synthetic Pathway
Figure 2: One-pot cyclization pathway for the synthesis of the target scaffold.
In Vitro Kinase Assay (FRET-based)
To validate the activity of the synthesized analogs against FGFR or CDK.
Protocol:
-
Preparation: Prepare 3x enzyme solution (FGFR1) and 3x substrate solution (Poly Glu:Tyr 4:1) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Incubation: Add 10
L of test compound (this compound analog) in 10% DMSO to a 384-well plate. -
Reaction Start: Add 10
L enzyme solution and 10 L substrate/ATP mix. -
Time Course: Incubate at room temperature for 60 minutes.
-
Detection: Add stop solution containing EDTA and a phospho-specific antibody labeled with a FRET donor (e.g., Eu-cryptate).
-
Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals. [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Antibiotics. [Link]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
